Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate
Description
Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate (CAS 901122-44-9) is a heterocyclic compound featuring an imidazo-thiadiazole fused ring system. Its structure includes a bromine atom at the 2-position and an ethyl ester group at the 7-position (Fig. 1).
Properties
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPZZNSQLGESAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=N1)N=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate typically involves the reaction of ethyl imidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and organic solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazo[5,1-b][1,3,4]thiadiazole derivative with an amino group in place of the bromine atom .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate can be explored as a scaffold for developing new antimicrobial agents. Studies have shown that compounds containing the thiadiazole ring demonstrate activity against various pathogens, including bacteria and fungi .
Anticancer Potential
The imidazo-thiadiazole derivatives have been investigated for their cytostatic properties. This compound could serve as a lead compound for synthesizing new anticancer agents. The structural modifications on the thiadiazole scaffold may enhance its efficacy against cancer cell lines .
Anti-parasitic Properties
The compound's structural framework may also be beneficial in the development of anti-parasitic drugs. Research into related compounds has identified potential leads for treating diseases like Chagas and sleeping sickness, suggesting that derivatives of this compound could be effective against parasitic infections .
Analgesic and Anti-inflammatory Effects
The imidazo-thiadiazole derivatives have shown promise in pain relief and anti-inflammatory applications. This compound may be explored further for its potential analgesic effects in preclinical studies .
Table: Summary of Biological Activities
Notable Research Insights
- A study highlighted the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, showcasing the potential of this compound as a scaffold for drug development .
- Research into the synthesis of related compounds has focused on optimizing their biological activity through structural modifications that enhance their pharmacological profiles .
Mechanism of Action
The mechanism of action of Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate involves its interaction with specific molecular targets within cells. The thiadiazole ring allows the compound to cross cellular membranes and interact with proteins and enzymes, potentially inhibiting their activity and leading to anticancer effects . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Positional Variations
The target compound differs from analogs in ring fusion patterns, substituent positions, and functional groups. Below is a comparative analysis:
Key Observations:
Ring Fusion Differences: The target compound's imidazo[5,1-b][1,3,4]thiadiazole core differs from imidazo[2,1-b]thiadiazole (CAS 1250997-71-7) in fusion positions, altering electron delocalization and steric effects . Thiadiazole vs.
Substituent Effects :
- Bromine Position : 2-Bromo derivatives (e.g., CAS 901122-44-9) are more reactive toward nucleophilic substitution than 3-bromo analogs (e.g., CAS 1352898-75-9) due to steric and electronic factors .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., CAS 901122-44-9) offer better membrane permeability in drug design compared to carboxylic acids (e.g., CAS 1352898-75-9), which may require prodrug strategies .
Biological Activity
Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure combining an imidazole ring with a thiadiazole moiety. This structural combination is believed to enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2305255-09-6 |
| Molecular Formula | C7H6BrN3O2S |
| Molecular Weight | 232.10 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing thiadiazole and imidazole rings exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's activity is attributed to its ability to induce apoptosis in cancer cells through multiple pathways. It has been shown to interact with key proteins involved in cell survival and proliferation.
-
Case Studies :
- A study demonstrated that derivatives of thiadiazole exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as A-431 and Jurkat. The presence of electron-donating groups significantly enhanced their activity .
- Another investigation into structurally similar compounds revealed that modifications at specific positions on the ring system could lead to variations in anticancer efficacy. For instance, the introduction of methyl groups increased the cytotoxicity against glioblastoma cells .
Other Biological Activities
In addition to anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections .
- Enzyme Inhibition : Some studies have indicated that these compounds can act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit carbonic anhydrase isoforms which are implicated in various diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence and position of substituents on the thiadiazole or imidazole rings significantly influence the compound's biological activity. For example:
- Electron-donating groups enhance anticancer activity.
- Halogen substitutions can improve binding affinity to target proteins.
Q & A
Q. What are the key synthetic routes for Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate?
The compound is synthesized via multi-step approaches. One method involves cyclization of thiosemicarbazide with a carboxylic acid to form 2-amino-1,3,4-thiadiazoles, followed by reaction with 2-haloketones to construct the imidazo[2,1-b][1,3,4]thiadiazole core. Bromination at the C-5 position is achieved using -bromosuccinimide (NBS) . Alternatively, reacting 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone yields brominated derivatives, with bromine substitution possible at position 2 .
Q. How is the structure of this compound validated experimentally?
Structural confirmation employs NMR, NMR, FT-IR spectroscopy, and mass spectrometry. X-ray crystallography is critical for resolving protonation sites (e.g., N(7) in analogous compounds) and verifying regiochemistry . For example, NMR can identify aromatic protons and substituent effects, while X-ray data confirm fused heterocyclic geometry .
Q. What reactivity patterns are observed in this compound?
The bromine atom at C-2 or C-5 enables nucleophilic substitution (e.g., with secondary amines) or cross-coupling reactions. The ethyl ester group at position 7 allows hydrolysis to carboxylic acids for further derivatization. Reaction monitoring via HPLC or TLC ensures purity and progress .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesis?
Key parameters include solvent choice (e.g., acetonitrile for cyclocondensation), temperature control (60–80°C for cyclization), and catalyst use (e.g., -toluenesulfonic acid for multi-component reactions). Microwave irradiation reduces reaction times in Pd-catalyzed aminations (e.g., from hours to minutes) .
Q. What strategies enable selective functionalization of the brominated core?
Palladium-catalyzed amination under microwave conditions allows efficient substitution at C-5 with primary/secondary amines. Optimized conditions (e.g., Pd(OAc), Xantphos, CsCO, 120°C, 20 min) achieve >80% yields. Steric and electronic effects of substituents influence reactivity .
Q. How is biological activity evaluated for this compound and its derivatives?
In vitro assays include kinase inhibition (e.g., EGFR or VEGFR2) and antimicrobial testing (MIC against Mycobacterium tuberculosis). Docking studies predict binding modes to target proteins (e.g., using AutoDock Vina), guiding structure-activity relationship (SAR) analysis .
Q. How can conflicting data on reaction pathways or yields be resolved?
Contradictions arise from differing starting materials (e.g., 2-amino-5-bromo-1,3,4-thiadiazole vs. thiosemicarbazide routes). Systematic variation of reagents (e.g., aldehydes in cyclocondensation) and mechanistic studies (e.g., isotopic labeling) clarify dominant pathways .
Q. What mechanisms explain its interaction with biological targets?
The bromine atom participates in halogen bonding with enzyme active sites (e.g., kinase ATP pockets), while the imidazo-thiadiazole core mimics purine scaffolds, enabling competitive inhibition. Synergistic effects from ester/acid substituents enhance binding .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
